molecular formula C14H12N2O B2870808 4-(benzyloxy)-1H-1,3-benzodiazole CAS No. 116345-20-1

4-(benzyloxy)-1H-1,3-benzodiazole

Cat. No. B2870808
CAS RN: 116345-20-1
M. Wt: 224.263
InChI Key: SMRNKUZWECPXHV-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. Chemical properties might include reactivity, flammability, and types of reactions it undergoes .

Scientific Research Applications

Synthesis of Neurotrophic Compounds

4-(Benzyloxy)-1H-1,3-benzodiazole: has been utilized in the synthesis of neurotrophic compounds such as (-)-talaumidin . This process involves enantioselective synthesis, which is crucial for creating substances that can support the growth and survival of neurons .

Antimycobacterial Agents

The compound has been incorporated into the development of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines , which are evaluated for their potential as antimycobacterial agents. These compounds have shown promise in inhibiting the M. tuberculosis H37Rv strain , offering a new avenue for tuberculosis treatment .

Depigmenting Agent

4-(Benzyloxy)phenol: , a related compound, is known to act as a depigmenting agent. It’s used in various dermatological applications to treat hyperpigmentation disorders by inhibiting melanin production .

Dye Synthesis

The benzyloxy derivative is used in the synthesis of hetaryl-azophenol dyes . These dyes are applicable in polyester fiber dyeing and have significance in the rubber industry due to their color-fast properties .

Mannich Base Formation

4-(Benzyloxy)-1H-1,3-benzodiazole: is a key compound in the formation of Mannich bases . These bases are synthesized through aminomethylation reactions and have applications in medicinal chemistry for their biological activities .

Ligand for Metal Complexes

The compound serves as a ligand in the formation of metal complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II) . These complexes have been studied for their antioxidant and antimicrobial properties, which are valuable in pharmaceutical research .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be described. This could involve its interaction with biological macromolecules, its metabolic pathway, etc .

Safety and Hazards

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properties

IUPAC Name

4-phenylmethoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)9-17-13-8-4-7-12-14(13)16-10-15-12/h1-8,10H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRNKUZWECPXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116345-20-1
Record name 4-(benzyloxy)-1H-1,3-benzodiazole
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